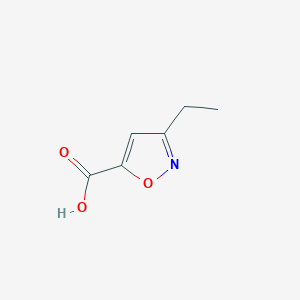

3-Ethylisoxazole-5-carboxylic acid

説明

Significance of the Isoxazole (B147169) Core in Contemporary Academic Research

The isoxazole ring is a privileged scaffold in medicinal chemistry, largely due to its remarkable versatility and the diverse biological activities exhibited by its derivatives. bohrium.comrsc.orgrsc.orgdaneshyari.comresearchgate.netnih.gov Its five-membered aromatic structure is electron-rich, and the presence of both nitrogen and oxygen atoms allows for a variety of non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. bohrium.com This inherent chemical nature has been exploited to develop a multitude of isoxazole-containing compounds with a broad spectrum of pharmacological applications.

The integration of the isoxazole moiety into a molecule can confer several advantageous properties. It can lead to improved physicochemical characteristics, such as enhanced efficacy, reduced toxicity, and better pharmacokinetic profiles. daneshyari.comresearchgate.net The weak nitrogen-oxygen bond within the isoxazole ring can also be strategically utilized in certain chemical transformations, adding to its synthetic utility. nih.gov

The research interest in isoxazoles is further fueled by their presence in a number of natural products and clinically approved drugs. bohrium.comnjesr.com For instance, the antibiotic cycloserine and the anti-inflammatory drug valdecoxib (B1682126) both feature the isoxazole core. njesr.com This has spurred extensive research into the synthesis of novel isoxazole derivatives with the aim of discovering new therapeutic agents. nih.govnih.gov

The broad range of biological activities associated with isoxazole derivatives is a testament to their importance in academic and pharmaceutical research. These activities include, but are not limited to:

Antimicrobial and Antifungal: Isoxazole derivatives have shown promise in combating various bacterial and fungal pathogens. rsc.orgrsc.orgnih.gov

Anticancer: A significant number of isoxazole-based compounds have been investigated for their antiproliferative activity against various cancer cell lines. rsc.orgdaneshyari.comnih.gov

Anti-inflammatory: The isoxazole scaffold is a key component in several anti-inflammatory agents. rsc.orgrsc.orgnih.gov

Antiviral: Researchers have explored isoxazole derivatives for their potential to inhibit viral replication. daneshyari.comnih.gov

Neuroprotective: Some isoxazole compounds have demonstrated potential in protecting nerve cells from damage. rsc.orgrsc.orgnih.gov

The continuous development of new synthetic methodologies, including green chemistry approaches and transition metal-catalyzed reactions, has further expanded the accessibility and diversity of isoxazole derivatives for research purposes. rsc.orgrsc.org

Contextualizing 3-Ethylisoxazole-5-carboxylic Acid within the Landscape of Isoxazole Derivatives Research

Within the vast family of isoxazole derivatives, this compound stands as a specific and valuable research chemical. Its structure features an ethyl group at the 3-position and a carboxylic acid group at the 5-position of the isoxazole ring. The carboxylic acid functional group is of particular interest as it can act as a bioisostere for other functional groups and can be crucial for a molecule's interaction with biological targets. nih.govresearchgate.net

While extensive research has been conducted on various isoxazole derivatives, the specific focus on this compound in publicly available literature is more as a building block or intermediate in the synthesis of more complex molecules rather than a standalone therapeutic agent. The presence of the carboxylic acid and the ethyl group provides handles for further chemical modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

The synthesis of isoxazole-5-carboxylic acids, in general, has been a subject of interest. For example, a related compound, 3-methylisoxazole-5-carboxylic acid, can be synthesized from its corresponding ethyl ester through hydrolysis. chemicalbook.com This suggests that similar synthetic routes could be applicable for this compound. The synthesis of related isoxazole-4-carboxylic acids has also been detailed in patent literature, highlighting the industrial relevance of these scaffolds. google.com

The research on isoxazole derivatives often involves creating variations at different positions of the isoxazole ring to explore how these changes affect biological activity. For instance, the synthesis of 3,5-disubstituted isoxazoles is a common strategy. nih.govmdpi.com In this context, this compound serves as a well-defined starting material or a reference compound. Its properties, such as its solid form and molecular weight of 141.12 g/mol , are well-documented. sigmaaldrich.com

The table below provides a summary of the key properties of this compound.

| Property | Value |

| IUPAC Name | 3-ethyl-1,2-oxazole-5-carboxylic acid |

| CAS Number | 14633-21-7 |

| Molecular Formula | C6H7NO3 |

| Molecular Weight | 141.12 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Boiling Point | 316.1 °C at 760 mmHg |

| Density | 1.273 g/cm³ |

It is important to distinguish this compound from its isomer, 5-Ethylisoxazole-3-carboxylic acid, which has the ethyl and carboxylic acid groups at different positions on the isoxazole ring. sigmaaldrich.com This seemingly minor structural difference can lead to significant changes in chemical reactivity and biological activity. Similarly, other related compounds like 3-Ethyl-5-methylisoxazole-4-carboxylic acid have also been synthesized and studied. thermofisher.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-4-3-5(6(8)9)10-7-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBIWWYTGXQXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424448 | |

| Record name | 3-ethylisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14633-21-7 | |

| Record name | 3-ethylisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 3 Ethylisoxazole 5 Carboxylic Acid

Electrophilic Substitution Reactions of the Isoxazole (B147169) Ring

The isoxazole ring is generally considered an electron-deficient aromatic system, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. The presence of the electronegative oxygen and nitrogen atoms deactivates the ring towards attack by electrophiles. When such reactions do occur, the position of substitution is directed by the existing substituents. For isoxazoles, the C4 position is the most electron-rich and, therefore, the most likely site for electrophilic attack. However, the deactivating effect of the 5-carboxylic acid group in 3-ethylisoxazole-5-carboxylic acid further diminishes the ring's reactivity.

Common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions are challenging and often require harsh conditions. For instance, nitration of some isoxazole derivatives has been achieved using strong nitrating agents, typically resulting in substitution at the C4 position.

| Reaction Type | Typical Reagents | Preferential Position of Substitution | Notes |

| Nitration | Fuming HNO₃ / H₂SO₄ | C4 | Generally low-yielding and requires forcing conditions. |

| Halogenation | Br₂ or Cl₂ with a Lewis acid | C4 | The electron-withdrawing nature of the ring makes this difficult. |

| Friedel-Crafts | AlCl₃ with an acyl or alkyl halide | C4 | Often unsuccessful due to deactivation and complexation with the ring nitrogen. |

Nucleophilic Substitution Reactions Involving the Isoxazole Ring Nitrogen

The nitrogen atom of the isoxazole ring is generally not susceptible to direct nucleophilic substitution. However, it can be involved in reactions that lead to ring transformation. For instance, quaternization of the isoxazole nitrogen can occur with alkylating agents like methyl iodide or dimethyl sulfate, which activates the ring for subsequent nucleophilic attack and potential ring-opening. This process is a key step in the Cornforth rearrangement, where a 4-acyloxazole rearranges to a new oxazole (B20620) isomer, although this specific reaction is more characteristic of oxazoles than isoxazoles.

Oxidation Reactions of the Ethyl Group and Isoxazole Core

The ethyl group at the C3 position and the isoxazole ring itself can undergo oxidation under different conditions. The ethyl side-chain can be oxidized to an acetyl group or, with more potent oxidizing agents, to a carboxylic acid, though the latter would require cleavage of the C-C bond.

The isoxazole ring is relatively stable to oxidation. However, very strong oxidizing agents can lead to its degradation. The outcome of oxidation reactions is highly dependent on the specific reagents used and the reaction conditions.

| Functional Group | Oxidizing Agent | Potential Product(s) |

| Ethyl Group (at C3) | KMnO₄, K₂Cr₂O₇ | 3-Acetylisoxazole-5-carboxylic acid |

| Isoxazole Ring | Ozone, strong peroxy acids | Ring cleavage products (e.g., dicarbonyl compounds) |

Reduction Reactions and Pathways (e.g., Reductive Ring Opening, Deoxygenation)

The reduction of isoxazoles is a well-established and synthetically useful transformation. The weak N-O bond in the isoxazole ring makes it susceptible to reductive cleavage, which can lead to a variety of products depending on the reducing agent and substrate.

One of the most common reductive pathways for isoxazoles is their conversion to β-enaminones or β-hydroxyketones. Catalytic hydrogenation is a frequently employed method for this transformation. For this compound, this would involve the cleavage of the N-O bond.

Common Reduction Pathways for the Isoxazole Ring:

| Reducing Agent/Method | Primary Product Type | Example Transformation |

| Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Ni) | β-Enaminone or β-Hydroxyketone | Cleavage of the N-O bond to yield an open-chain compound. |

| Dissolving Metal Reduction (e.g., Na/NH₃) | Can lead to various reduced products, including ring-opened species. | Dependent on conditions and other functional groups. |

| Deoxygenation | Reagents like PCl₃ | Can potentially lead to the corresponding pyrrole, though this is not a common reaction for isoxazoles. |

The carboxylic acid group can also be reduced, for example, to a primary alcohol using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent allows for selective transformation of either the ring or the carboxylic acid.

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position readily undergoes standard esterification reactions. This is a common derivatization for this compound, often used to modify its solubility, reactivity, or to protect the carboxylic acid group during other transformations.

Common Esterification Methods:

| Method | Reagents | Description |

| Fischer Esterification | Alcohol (e.g., methanol, ethanol), Acid catalyst (e.g., H₂SO₄) | A classic equilibrium-driven process suitable for simple alcohols. |

| Alkylation of Carboxylate | Alkyl halide (e.g., methyl iodide), Base (e.g., K₂CO₃) | The carboxylic acid is first deprotonated to form a carboxylate salt, which then acts as a nucleophile. |

| Using Coupling Agents | Alcohol, Coupling agent (e.g., DCC, EDC), Base (e.g., DMAP) | Forms an active intermediate that is then attacked by the alcohol. This method is mild and efficient. |

Side-Chain Metallation and Subsequent Elaboration

The protons on the α-carbon of the ethyl group (the methylene (B1212753), -CH₂-, group) are acidic due to the electron-withdrawing effect of the adjacent isoxazole ring. This allows for deprotonation by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to form a carbanion. This process is known as side-chain metallation.

The resulting nucleophilic carbanion can then be reacted with a variety of electrophiles, allowing for the elaboration of the ethyl side-chain. This is a powerful synthetic strategy for introducing new functional groups.

Examples of Side-Chain Elaboration:

| Electrophile | Product of Reaction with Metallated Side-Chain |

| Alkyl halide (e.g., CH₃I) | 3-(sec-Butyl)isoxazole-5-carboxylic acid |

| Aldehyde or Ketone (e.g., formaldehyde) | A β-hydroxyalkyl side-chain |

| Carbon dioxide (CO₂) | A malonic acid derivative at the side-chain |

This reactivity highlights the versatility of the ethyl group as a handle for further molecular modification.

Derivatization and Analogue Design Strategies Based on 3 Ethylisoxazole 5 Carboxylic Acid

Synthesis of Carboxamide Derivatives

The conversion of the carboxylic acid group of 3-ethylisoxazole-5-carboxylic acid into a carboxamide is a common and versatile derivatization strategy. This transformation is typically achieved through an amidation reaction, where the carboxylic acid is activated and then reacted with a primary or secondary amine.

A general synthetic route involves the use of coupling agents to facilitate the formation of the amide bond. For instance, 5-methyl-3-phenylisoxazole-4-carboxylic acid can be reacted with various aniline (B41778) derivatives in the presence of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method allows for the synthesis of a diverse library of carboxamide derivatives by varying the amine component.

Similarly, 5-methylisoxazole-3-carbonyl chloride, derived from the corresponding carboxylic acid, can be reacted with a range of amines to produce 5-methylisoxazole-3-carboxamide (B1215236) derivatives. researchgate.net This approach offers a high-yield pathway to a variety of substituted amides. The synthesis of indole-3-isoxazole-5-carboxamide derivatives has also been reported, employing reagents like EDC, 1-hydroxybenzotriazole (B26582) (HOBt), and triethylamine (B128534) (TEA), or alternatively, oxalyl chloride and TEA in dichloromethane (B109758) (DCM). researchgate.net

These synthetic methodologies provide robust and adaptable means to generate extensive libraries of 3-ethylisoxazole-5-carboxamide analogues for biological screening and SAR studies.

Table 1: Examples of Reagents for Carboxamide Synthesis

| Starting Material | Reagents | Product |

|---|---|---|

| 5-(methyl)-3-phenyl-1,2-isoxazole-4–Carboxylic acid | Aniline derivatives, DMAP, EDC | Phenyl-isoxazole–Carboxamide derivatives nih.gov |

| 5-methylisoxazole-3-carboxylic acid | SOCl₂, Pyridine, ArNH₂ | 5-methylisoxazole-3-carboxamide derivatives researchgate.net |

Synthesis of Carbohydrazide (B1668358) Derivatives

The synthesis of carbohydrazide derivatives from this compound introduces a hydrazide moiety, which can serve as a key building block for further heterocyclic synthesis or act as a pharmacophore itself. The most direct method for preparing carbohydrazides is the reaction of the corresponding carboxylic acid ester with hydrazine (B178648) hydrate.

For example, ethyl 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylate can be converted to its corresponding carbohydrazide in high yield by treatment with hydrazine hydrate. nih.gov This straightforward reaction provides a versatile intermediate that can be used to construct various heterocyclic systems.

The resulting carbohydrazide can then undergo condensation reactions with various electrophiles. For instance, reaction with aromatic aldehydes in the presence of an acid catalyst yields Schiff base derivatives. nih.gov Furthermore, treatment with carbon disulfide in an alkaline solution followed by acidification can lead to the formation of 1,3,4-oxadiazole-2-thiones. nih.govktu.edu Reaction with dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) can afford substituted pyrazole (B372694) derivatives. nih.gov

These reactions highlight the utility of the carbohydrazide functional group as a versatile handle for creating a wide array of derivatives with diverse structural features and potential biological activities.

Table 2: Reactions of Carbohydrazide Derivatives

| Carbohydrazide Derivative | Reagents | Product |

|---|---|---|

| 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carbohydrazide | Aromatic aldehyde, conc. HCl | Schiff Base Derivatives nih.gov |

| 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carbohydrazide | Carbon disulphide, Potassium hydroxide (B78521), HCl | 5-(4,4′′-Difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-yl)-1,3,4-oxadiazole-2(3H)-thione nih.gov |

Exploration of Bioisosteric Replacements for the Carboxylic Acid Moiety (e.g., Tetrazoles, Sulfonamides)

Bioisosteric replacement of the carboxylic acid group is a key strategy in drug design to improve a molecule's pharmacokinetic and pharmacodynamic properties. drughunter.com Carboxylic acids can present challenges such as poor permeability and potential metabolic liabilities. nih.gov Therefore, replacing them with suitable bioisosteres can lead to compounds with enhanced drug-like characteristics.

Tetrazoles are one of the most common non-classical bioisosteres for carboxylic acids. drughunter.com They have a similar pKa (around 4.5-4.9) to carboxylic acids, allowing them to maintain important ionic interactions with biological targets. drughunter.com While tetrazoles are more lipophilic, they don't always lead to better membrane permeability due to strong hydrogen bonding with water. drughunter.com However, this hydrogen-bonding capacity can enhance target binding affinity. drughunter.com The replacement of a carboxylic acid with a tetrazole has been successfully applied in the development of drugs like the angiotensin II receptor antagonist, losartan. drughunter.com

Sulfonamides represent another important class of carboxylic acid bioisosteres. drughunter.com They are generally more lipophilic and metabolically stable than carboxylic acids. drughunter.com Simple sulfonamides are weaker acids (pKa ~9-10), but acyl sulfonamides have a pKa closer to that of carboxylic acids and have been shown to significantly increase potency in some cases, such as in HCV NS3 protease inhibitors. drughunter.com

Other potential bioisosteres for carboxylic acids include 3-hydroxyisoxazoles and isoxazolols, which can favorably alter physicochemical properties and metabolic profiles. nih.govnih.gov The choice of a specific bioisostere depends on the desired properties and the specific biological target.

Table 3: Comparison of Carboxylic Acid and its Bioisosteres

| Functional Group | Approximate pKa | Key Characteristics |

|---|---|---|

| Carboxylic Acid | 4-5 | Can have permeability and metabolic issues. nih.gov |

| Tetrazole | 4.5-4.9 | Similar acidity to carboxylic acids, more lipophilic, can enhance binding affinity. drughunter.com |

| Sulfonamide | 9-10 | Increased lipophilicity and metabolic stability. drughunter.com |

| Acyl Sulfonamide | Closer to carboxylic acids | Can significantly increase potency. drughunter.com |

Incorporation into Hybrid Molecular Structures (e.g., Peptidomimetics)

Incorporating the this compound scaffold into larger, hybrid molecular structures is a strategy to develop novel compounds with unique biological activities. Peptidomimetics, which are compounds that mimic the structure and function of peptides, are a particularly relevant area for this approach.

Isoxazole-containing amino acids can be considered non-proteinogenic amino acids and can be incorporated into peptide chains to create hybrid peptides. For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully used in solid-phase peptide synthesis. nih.govnih.gov This unnatural β-amino acid can be coupled to a resin-bound peptide, opening the door to the synthesis of a new class of bioactive peptides with potentially enhanced stability and altered conformational properties compared to their natural peptide counterparts. nih.govnih.gov

The isoxazole (B147169) ring can be introduced to impart specific conformational constraints or to act as a surrogate for a peptide bond. The resulting peptidomimetics can exhibit improved oral bioavailability and metabolic stability, overcoming some of the limitations of traditional peptide-based therapeutics.

Structure-Activity Relationship (SAR) Studies in Synthesized Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. By systematically modifying the structure of this compound and its derivatives, researchers can identify the key molecular features responsible for their biological effects.

For example, in a series of imidazole-5-carboxylic acid derivatives acting as angiotensin II receptor antagonists, 2D and 3D-QSAR (Quantitative Structure-Activity Relationship) studies were performed. nih.gov These studies identified descriptors such as the count of methyl groups, chain count, and H-acceptor count as being important for activity. nih.gov

Similarly, SAR studies on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors revealed that the introduction of specific substituents at certain positions of the benzoic acid moiety could enhance both inhibitory activity and antiproliferative effects. nih.gov For multisubstituted benzazole derivatives, SAR studies have shown that the nature of the heterocyclic nucleus and the substituents at various positions significantly influence their antimicrobial activity. esisresearch.org

Through the synthesis and biological evaluation of diverse libraries of carboxamides, carbohydrazides, and other analogues of this compound, a detailed SAR profile can be constructed. This information is invaluable for the rational design of more potent and selective compounds for a given biological target.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-methyl-3-phenylisoxazole-4-carboxylic acid |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| 4-dimethylaminopyridine (DMAP) |

| 5-methylisoxazole-3-carbonyl chloride |

| 1-hydroxybenzotriazole (HOBt) |

| Triethylamine (TEA) |

| Dichloromethane (DCM) |

| Ethyl 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylate |

| Hydrazine hydrate |

| Carbon disulfide |

| Acetylacetone |

| Ethyl acetoacetate |

| Losartan |

Spectroscopic and Computational Characterization in Research of 3 Ethylisoxazole 5 Carboxylic Acid

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the molecular structure of organic compounds. Each technique provides unique insights into the connectivity, functional groups, and three-dimensional arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: In principle, the ¹H NMR spectrum of 3-Ethylisoxazole-5-carboxylic acid would be expected to show distinct signals for the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, a signal for the proton on the isoxazole (B147169) ring, and a characteristic downfield signal for the carboxylic acid proton (-COOH). libretexts.org The coupling patterns and chemical shifts would provide definitive evidence for the structure. However, a detailed analysis of publicly available scientific literature and spectral databases did not yield specific, experimentally determined ¹H NMR data for this compound.

¹³C NMR: Similarly, the ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule, including the two carbons of the ethyl group, the two sp² carbons of the isoxazole ring, and the carbonyl carbon of the carboxylic acid. libretexts.org Despite the theoretical utility of this technique, specific experimental ¹³C NMR data for this compound could not be located in the reviewed sources.

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy

Vibrational spectroscopy, including IR and FT-Raman, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: For this compound, the IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and characteristic peaks for the C=N and C-O bonds within the isoxazole ring, as well as C-H stretching and bending vibrations. pressbooks.pubscialert.net While general principles of IR spectroscopy for carboxylic acids are well-established, specific experimental IR spectra for this compound are not readily available in the surveyed literature. nih.govbeilstein-journals.org

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The spectrum of this compound would be expected to show signals for the isoxazole ring and the carbon backbone. nih.govpsu.edu A search of scientific databases did not uncover any published FT-Raman spectra for this specific molecule.

X-ray Crystallography for Stereochemical and Conformational Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A successful crystallographic analysis of this compound would confirm the planarity of the isoxazole ring and reveal the conformation of the ethyl and carboxylic acid substituents. At present, there are no published crystal structures for this compound in crystallographic databases. nih.govmdpi.com

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the ethyl group, and other characteristic cleavages of the isoxazole ring. miamioh.edulibretexts.orglibretexts.orgyoutube.com However, specific experimental mass spectra and detailed fragmentation analyses for this compound are not documented in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the presence of chromophores, such as the isoxazole ring and the carbonyl group. Carboxylic acids without extensive conjugation typically absorb in the lower UV range, often around 210 nm, which can be of limited use for detailed structural analysis. researchgate.netlibretexts.org The presence of the isoxazole ring may shift the absorption maximum. shimadzu.com A thorough search did not locate any specific experimental UV-Vis absorption data for this compound.

Computational Chemistry Approaches

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict spectroscopic properties (NMR, IR, UV-Vis), molecular geometry, and electronic properties. scielo.org.zamdpi.com Such computational studies can be invaluable, especially when experimental data is scarce. A comprehensive search of the scientific literature did not reveal any specific computational studies performed on this compound to predict its spectroscopic or other chemical properties.

Density Functional Theory (DFT) Calculations for Geometrical, Electronic Structure, and Spectroscopic Parameter Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties of compounds like this compound.

Geometrical and Electronic Structure Analysis: DFT calculations are employed to determine the optimized molecular geometry of this compound, identifying the most stable conformation by finding the minimum energy state. These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, studies on related isoxazole derivatives have used DFT at the B3LYP/6-311++G(d,p) level of theory to optimize molecular structures. dergipark.org.tr Such analyses reveal the planarity of the isoxazole ring and the orientation of the ethyl and carboxylic acid substituents.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger energy gap suggests higher stability and lower reactivity. In a study of 5-Benzoxazolecarboxylic acid, a related heterocyclic carboxylic acid, the HOMO and LUMO energies were calculated to understand its electronic properties and reactivity. dergipark.org.tr These frontier molecular orbitals are crucial in predicting how the molecule will interact with other species.

Spectroscopic Parameter Analysis: DFT is also utilized to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. Theoretical vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts can be calculated. For example, in a study on new fluorescent derivatives of imidazo[4',5':3,4]benzo[c]isoxazole, DFT calculations were performed to predict ¹H NMR chemical shifts, aiding in the precise structural confirmation of the synthesized compounds. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), providing insights into the molecule's optical properties. nih.gov

The following table illustrates typical electronic properties that can be calculated for a molecule like this compound using DFT, based on findings for related structures.

| Calculated Property | Significance | Example Value (for a related isoxazole derivative) |

| HOMO Energy | Electron-donating ability | -6.5 eV |

| LUMO Energy | Electron-accepting ability | -1.8 eV |

| HOMO-LUMO Gap | Chemical reactivity and stability | 4.7 eV |

| Dipole Moment | Polarity of the molecule | 3.2 D |

The values in this table are illustrative and based on published data for structurally related isoxazole compounds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to observe the conformational changes of this compound over time, providing a dynamic understanding of its behavior in different environments, such as in solution or when interacting with a biological target.

MD simulations can reveal the flexibility of the molecule, particularly the rotation around single bonds, such as the bond connecting the ethyl group to the isoxazole ring and the bond connecting the carboxylic acid group. These simulations help to identify the most populated conformational states and the energy barriers between them. In a study of isoxazole derivatives as farnesoid X receptor (FXR) agonists, molecular dynamics simulations were used to understand the binding modes and interactions between the ligands and the receptor's ligand-binding domain. mdpi.com The simulations showed that the conformational motions of certain loops in the protein were crucial for ligand binding and activity. mdpi.com

The stability of a ligand-protein complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium. For instance, MD simulations of newly synthesized functionalized isoxazoles complexed with bacterial proteins showed stable ligand-receptor interactions over time, supporting the molecular docking results. nih.gov

| MD Simulation Parameter | Information Gained |

| Root-Mean-Square Deviation (RMSD) | Stability of the molecule or complex over time |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different parts of the molecule |

| Radius of Gyration (Rg) | Compactness of the molecule |

| Hydrogen Bond Analysis | Formation and breaking of hydrogen bonds with solvent or a target |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For a class of compounds like isoxazole derivatives, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules.

The development of a QSAR model involves several steps:

Data Set Selection: A set of isoxazole derivatives with known biological activities (e.g., inhibitory concentrations like IC₅₀) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include steric, electronic, hydrophobic, and topological parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

In a study on isoxazole derivatives as farnesoid X receptor (FXR) agonists, 3D-QSAR models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed. mdpi.com These models showed strong predictive ability and the resulting contour maps highlighted the structural features crucial for agonistic activity, such as the importance of hydrophobicity and electronegativity at specific positions of the isoxazole scaffold. mdpi.com

| QSAR Model | Statistical Parameter | Value (from a study on isoxazole derivatives) |

| CoMFA | q² (cross-validated r²) | 0.664 |

| r² (non-cross-validated r²) | 0.960 | |

| r²_pred (external validation) | 0.872 | |

| CoMSIA | q² (cross-validated r²) | 0.706 |

| r² (non-cross-validated r²) | 0.969 | |

| r²_pred (external validation) | 0.866 |

These statistical values indicate the robustness and predictive power of the QSAR models developed for a series of isoxazole derivatives. mdpi.com

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking is used to predict its binding mode within the active site of a biological target, such as an enzyme or a receptor.

The process involves placing the ligand (this compound) into the binding site of the protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For example, a study on isoxazole-carboxamide derivatives as COX inhibitors used molecular docking to identify possible binding interactions with the human COX enzyme. nih.gov The docking results helped to rationalize the observed biological activities and to understand the structure-activity relationship. nih.gov In another study, isoxazole derivatives were docked into the active site of the farnesoid X receptor (FXR), and the docking scores suggested that they could all bind effectively as agonists. mdpi.com

The binding affinity, often expressed as a binding free energy (ΔG), can also be predicted. While docking scores provide a rapid assessment, more accurate binding free energy calculations can be performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

| Docking Parameter | Description | Example Finding for an Isoxazole Derivative |

| Docking Score (e.g., kcal/mol) | An estimation of the binding affinity. | A docking score of -8.5 kcal/mol against a target enzyme. |

| Key Interacting Residues | Amino acids in the binding site that form important interactions with the ligand. | Hydrogen bonding with Arginine and Tyrosine residues. |

| Binding Pose | The predicted 3D orientation of the ligand within the binding site. | The isoxazole ring is oriented towards a hydrophobic pocket. |

Biological and Pharmacological Research Applications of 3 Ethylisoxazole 5 Carboxylic Acid and Its Derivatives

Antimicrobial Research Potential

The isoxazole (B147169) nucleus is a core component of several established antimicrobial agents, including antibiotics like cloxacillin, dicloxacillin, and the antitubercular drug cycloserine. nih.gov This has spurred further investigation into novel isoxazole derivatives for their potential to combat a wide spectrum of microbial pathogens.

Research into isoxazole derivatives has revealed promising candidates for the development of new antibacterial agents. nih.gov Various studies have demonstrated that modifications of the isoxazole core can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.

A series of 5-phenyl-3-isoxazole carboxamides were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing significant antibacterial effects. researchgate.net In another study, isoxazole-based chalcones and their subsequent dihydropyrazole derivatives were investigated for their antimicrobial properties. nih.gov One chalcone (B49325) derivative, featuring a 2,4,6-trimethoxyphenyl ring, was identified as the most potent in the series, with a minimum inhibitory concentration (MIC) of 1 µg/mL against the tested bacteria, an activity level greater than the standard drug ciprofloxacin. nih.gov Furthermore, derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid have been reported to possess strong antibacterial properties. mdpi.com The antibacterial potential of these compounds is often attributed to their ability to interfere with essential bacterial processes. For instance, some quinolone derivatives incorporating a thiazole (B1198619) ring have shown that their mechanism of action may involve the inhibition of bacterial DNA gyrase.

The development of novel antifungal agents is a critical area of research, and isoxazole derivatives have shown considerable promise. mdpi.comresearchgate.net The isoxazoline (B3343090) and isoxazolidine (B1194047) scaffolds, which are reduced forms of isoxazole, are found in the antifungal agent drazoxolon. nih.gov

A novel series of isoxazole-based derivatives were synthesized and evaluated for their potential against Candida species, which are common fungal pathogens. mdpi.comresearchgate.net These studies are significant due to the limited number of clinically approved drugs for Candida infections and the emergence of resistance. mdpi.com Two compounds from this series, PUB14 and PUB17, demonstrated selective antifungal activity against C. albicans and were effective in eradicating biofilms, while showing minimal cytotoxicity to human cells. researchgate.net Another study focused on the synthesis of new isoxazoles and dihydroisoxazoles and evaluated their antifungal activity against Candida albicans, Candida glabrata, and Aspergillus fumigatus. tandfonline.com Additionally, research on isoxazole ring-containing chalcones and their dihydropyrazole derivatives has identified compounds with notable antifungal activity. nih.gov A dihydropyrazole derivative from this study exhibited excellent antifungal activity with an IC₅₀ value of 2 ± 1 µg/mL. nih.gov

The search for effective antiviral agents has also included the exploration of isoxazole derivatives. These compounds have been investigated for their activity against a range of viruses.

A study on 5-isoxazol-5-yl-2′-deoxyuridines, synthesized via cycloaddition, demonstrated antiviral activity against herpes simplex viruses 1 and 2 (HSV-1, HSV-2), Encephalomyocarditis virus (EMCV), Coxsackie B3 virus, and vesicular stomatitis virus (VSV). nih.gov However, these compounds did not show activity against HIV, influenza, or coronaviruses. nih.gov In the context of the COVID-19 pandemic, a derivative of indole-3-carboxylic acid was investigated for its antiviral effect against SARS-CoV-2. nih.gov This compound, at a concentration of 52.0 μM, completely inhibited the replication of the virus and also demonstrated interferon-inducing activity and suppression of syncytium formation. nih.gov

Anti-inflammatory Research Pathways

Isoxazole derivatives constitute a major class of potential anti-inflammatory therapeutics. nih.gov Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.gov The products of these enzymes, prostaglandins (B1171923) and leukotrienes, are significant contributors to inflammation and also play a role in carcinogenesis. nih.gov

In one study, a series of 3,5-disubstituted isoxazole derivatives were synthesized and screened for their anti-inflammatory activity. nih.gov Among them, the compound 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole showed significant inhibitory activity against both LOX and COX-2. nih.gov Molecular docking studies further revealed that this compound binds effectively to the catalytic domains of LOX, COX-1, and COX-2. nih.gov Another study highlighted that p-ethoxyphenylamide and p-chlorophenylamide of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid displayed strong anti-inflammatory effects, with the benzoyl group at position 5 of the isoxazole ring being crucial for this activity. nih.gov Furthermore, 4,5-diarylisoxazol-3-carboxylic acids have been identified as potential leukotriene synthesis inhibitors, positioning them as promising anti-inflammatory drug candidates. nih.gov

Anticancer Research and Mechanism of Action Studies

The isoxazole scaffold has gained considerable attention for its anticancer potential, with derivatives showing efficacy against various cancer cell lines through diverse mechanisms of action. nih.govnih.gov These mechanisms include the induction of apoptosis, inhibition of tubulin polymerization, cell cycle arrest, and inhibition of enzymes like topoisomerase and histone deacetylase (HDAC). nih.govebi.ac.uk The major advantages of exploring isoxazole derivatives for cancer therapy are their potential for reduced side effects and their ability to overcome resistance associated with existing drugs. nih.govebi.ac.uk

A study on indole-3-isoxazole-5-carboxamide derivatives demonstrated potent anticancer activities against liver, breast, and colon cancer cell lines. nih.gov Three of these compounds showed significant antiproliferative activity against hepatocellular carcinoma cell lines, with IC₅₀ values below 3.8 µM for HepG2 cells. nih.gov The mechanism was found to involve cell cycle arrest at the G0/G1 phase and a decrease in CDK4 levels. nih.gov Another study on 3,5-disubstituted isoxazoles found that a derivative that inhibited LOX and COX-2 also showed good inhibition of tumor growth in a mouse model. nih.gov Research on isoxazole-containing chalcones and dihydropyrazoles also identified dihydropyrazole derivatives with potent anticancer activity against the DU-145 prostate cancer cell line, with IC₅₀ values as low as 2 ± 1 µg/mL. nih.gov

Immunomodulatory Effects in Research

Derivatives of isoxazole have been shown to possess differential immunoregulatory properties, acting as either immunosuppressants or immunostimulants. nih.gov This dual activity makes them interesting candidates for treating a range of immunological disorders, from autoimmune diseases to conditions requiring an enhanced immune response. nih.govnih.gov

Studies on amides of 5-amino-3-methylisoxazole-4-carboxylic acid have revealed their potential to modulate immune functions. nih.gov These compounds were investigated for their effects on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by human peripheral blood cells. nih.gov The effects were found to be dependent on the nature of the substituents on the amide group, with some compounds exhibiting suppressive action while others showed immunostimulatory properties. nih.gov Another review highlights that isoxazole derivatives can exhibit immunosuppressive and anti-inflammatory activities, with many of these compounds showing potency comparable or even superior to existing registered drugs. nih.gov The beneficial features of these derivatives often include low toxicity and good bioactivity at low doses. nih.gov

Neuroprotective Effects in Research

The potential of isoxazole derivatives to protect neural cells from damage and degeneration is an active area of investigation. Research has highlighted that these compounds can modulate key pathways involved in excitotoxicity and neuroinflammation. rsc.orgjelsciences.comresearchgate.net

One notable area of study involves the inhibition of excitatory amino acid transporters (EAATs). A derivative, (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid ((-)-HIP-A), has been identified as a selective inhibitor of EAATs. nih.gov In preclinical models using rat hippocampal slices, (-)-HIP-A demonstrated neuroprotective effects under ischemic conditions. nih.gov The proposed mechanism for this neuroprotection is the compound's ability to preferentially inhibit the reverse transport of glutamate (B1630785)—a process of glutamate release that contributes to excitotoxicity—at concentrations lower than those needed to inhibit its beneficial uptake. nih.gov This selective action suggests a novel strategy for achieving neuroprotection in conditions like stroke. nih.gov

Furthermore, research into related heterocyclic compounds, such as thiazolidine-4-carboxylic acid derivatives, suggests that targeting oxidative stress and neuroinflammation are viable strategies for neuroprotection. jelsciences.comresearchgate.net While these are a different class of compounds, the underlying principles of mitigating reactive oxygen species (ROS) and inflammatory markers are often relevant to the neuroprotective effects observed with various heterocyclic molecules. jelsciences.com Studies on benzofuran-2-carboxamide (B1298429) derivatives have also shown protection against N-methyl-D-aspartic acid (NMDA)-induced excitotoxicity in primary cultured rat cortical cells. nih.gov

Table 1: Neuroprotective Activity of an Isoxazole Derivative

| Compound | Experimental Model | Observed Effect | Proposed Mechanism of Action |

|---|---|---|---|

| (-)-HIP-A | Organotypic rat hippocampal slices (under ischemic conditions) | Neuroprotective at 10-30 µM concentrations. nih.gov | Selective inhibition of glutamate reverse transport (release) over reuptake via Excitatory Amino Acid Transporters (EAATs). nih.gov |

Antioxidant Activity Studies

The isoxazole nucleus is a feature in many compounds investigated for their antioxidant properties. nih.govnih.govresearchgate.netresearchgate.net The ability of these molecules to scavenge free radicals and reduce oxidative stress is a significant aspect of their pharmacological profile.

Studies on various isoxazole-based chalcones and their subsequent dihydropyrazole derivatives have demonstrated significant antioxidant activity. nih.gov For instance, in one study, isoxazole-containing chalcones with trisubstitution at positions 2, 4, and 6 of an associated phenyl ring yielded a potent antioxidant with an IC₅₀ value of 5 µg/mL. nih.gov Another study synthesized new isoxazole compounds from chalcones and evaluated their antioxidant potential using DPPH (2, 2′-diphenyl-1-picrylhydrazyl) and CUPRAC (cupric ion reducing antioxidant capacity) methods. nih.gov The results indicated that the type and position of functional groups on the molecule significantly influenced its antioxidant capacity, with one derivative showing a superior DPPH radical scavenging activity (SC₅₀: 40.21 ± 2.71) and others showing strong cupric ion reducing effects. nih.gov

A separate investigation into a series of novel isoxazole derivatives found that compounds 1d, 1e, 2c, 2d, and 2e exhibited notable antioxidant activities. researchgate.net These findings underscore the potential of the isoxazole scaffold as a foundation for developing effective antioxidant agents. nih.govresearchgate.net

Table 2: Antioxidant Activity of Selected Isoxazole Derivatives

| Compound Series | Assay | Key Finding |

|---|---|---|

| Isoxazole-based Chalcones | DPPH Assay | A trisubstituted derivative (2,4,6-substitution) showed the highest activity with an IC₅₀ of 5 µg/mL. nih.gov |

| Synthesized Isoxazoles (8-14) | DPPH & CUPRAC | Compound 12 showed the best DPPH scavenging activity, while compounds 12 and 13 showed the greatest CUPRAC effect. nih.gov |

| Novel Isoxazoles (1d, 1e, 2c, 2d, 2e) | In Vitro Antioxidant Screens | These specific compounds were identified as having notable antioxidant activity. researchgate.net |

Enzyme Inhibition Studies (e.g., HDAC Inhibitors)

Derivatives of isoxazole have emerged as promising candidates for enzyme inhibition, particularly in the field of epigenetics as histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are crucial enzymes in regulating gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov

Research has identified the 3-hydroxy-isoxazole moiety as a novel and effective zinc-binding group (ZBG) for the inhibition of HDAC6, a specific isoform that is a target for cancer treatment. nih.govnih.gov This is significant because many traditional HDAC inhibitors use a hydroxamic acid ZBG, which can be associated with genotoxicity. nih.gov The 3-hydroxy-isoxazole group serves as a valuable bioisosteric replacement. nih.gov

In one study, a series of derivatives featuring the 3-hydroxy-isoxazole ZBG were synthesized with various linkers and cap groups to explore structure-activity relationships. nih.gov In vitro testing against recombinant human HDAC6 revealed that several compounds were potent inhibitors. The most active compound identified in the series achieved an IC₅₀ value of 700 nM, demonstrating the viability of this new class of inhibitors. nih.gov

Table 3: HDAC6 Inhibition by 3-Hydroxy-isoxazole Derivatives

| Compound ID | HDAC6 IC₅₀ | Activity Class |

|---|---|---|

| 13, 22, 26, 28 | > 70 µM | Scarcely Active nih.gov |

| 18, 21, 24 | 10 - 50 µM | Active nih.gov |

| 17, 25, 27 | < 10 µM | Potent nih.gov |

| 23 | 700 nM (0.7 µM) | Most Potent nih.gov |

Elucidation of Interactions with Biological Targets and Proposed Mechanisms of Action

The biological effects of 3-ethylisoxazole-5-carboxylic acid derivatives are rooted in their ability to interact with specific molecular targets. The isoxazole ring and its associated functional groups enable these compounds to bind to enzymes and receptors, modulating their activity. mdpi.comrsc.org

Interaction with Glutamate Receptors: The isoxazole scaffold is famously a core component of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), the specific agonist for the AMPA receptor, a key player in fast synaptic transmission and memory. mdpi.comacs.org This inherent relationship has driven research into isoxazole derivatives as modulators of these receptors. Studies have shown that isoxazole-4-carboxamide derivatives can act as potent inhibitors of AMPA receptor activity, significantly reducing whole-cell currents. nih.govnih.gov Bis(isoxazole) derivatives have been investigated as positive allosteric modulators (PAMs) of the AMPA receptor, with some compounds potentiating receptor currents at concentrations as low as 10⁻¹¹ M. mdpi.com This modulation of AMPA receptors presents a potential mechanism for neuroprotective and cognitive-enhancing effects. mdpi.commdpi.com

Mechanism of Enzyme Inhibition: In the context of enzyme inhibition, the mechanism often involves direct interaction with the enzyme's active site. For HDAC inhibitors, the 3-hydroxy-isoxazole ring acts as a zinc-binding group (ZBG). nih.govnih.gov It is hypothesized to form coordination bonds with the zinc ion located in the catalytic pocket of the HDAC enzyme. nih.gov This chelation of the catalytic zinc ion prevents the enzyme from performing its deacetylase function, leading to the accumulation of acetylated proteins like histones and α-tubulin, which in turn affects gene expression and other cellular processes. nih.gov

General Pharmacological Relevance: The isoxazole ring is considered a key pharmacophore that can be modified to improve potency and reduce toxicity. nih.govnih.gov Its distinct structural and electronic properties allow its derivatives to engage in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions, making it a versatile scaffold in drug discovery. rsc.org

Medicinal Chemistry and Drug Discovery Implications

Lead Compound Identification and Optimization Strategies

The process of drug discovery often begins with identifying a "lead compound," a chemical starting point that exhibits a desired biological activity but may have suboptimal properties such as low potency or poor metabolic stability. nih.gov Isoxazole (B147169) derivatives are frequently identified as promising lead compounds due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govnih.gov The compound 3-Ethylisoxazole-5-carboxylic acid serves as a valuable scaffold in this process. chemimpex.com

Optimization strategies aim to modify the lead structure to enhance its efficacy, improve its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and increase its chemical accessibility. nih.govuzh.ch For isoxazole-based compounds, these strategies often involve:

Structural Modifications: Altering substituents on the isoxazole ring can significantly enhance pharmacological properties. nih.gov For instance, the introduction of a phenyl group can lead to potent xanthine (B1682287) oxidase inhibitors. nih.gov

Analogue Synthesis: Creating a series of related compounds (analogues) allows for the establishment of a Structure-Activity Relationship (SAR), which helps in understanding how different chemical groups influence biological activity. nih.govnih.gov This rational approach guides further modifications. For example, in the development of KRAS inhibitors, ethyl and isoxazole analogues were synthesized to test hypotheses about binding interactions. acs.org

Prodrug Approach: The carboxylic acid group of this compound can be esterified to create a prodrug. This can improve properties like membrane permeability, with the ester being hydrolyzed in the body to release the active carboxylic acid. uzh.ch

The goal of these optimization efforts is to develop a drug candidate with improved potency and a favorable safety profile. nih.govnih.gov Research on diarylisoxazole-3-carboxamides, for example, started with a hit compound and involved extensive optimization to improve its potential as a therapeutic agent. nih.gov

Development of Multi-Targeted Therapies

A growing trend in drug discovery is the development of multi-targeted therapies, where a single molecule is designed to interact with multiple biological targets simultaneously. nih.govnih.gov This approach can be particularly beneficial for complex diseases like cancer, which often involve multiple pathological pathways. Isoxazole-based scaffolds, including derivatives of this compound, are attractive for designing such agents due to their versatile chemical nature. nih.govnih.gov

The strategy of molecular hybridization, which combines two or more pharmacophores (biologically active structural motifs) into a single molecule, has proven effective. mdpi.com For example, combining an isoxazole nucleus with other heterocyclic rings like triazole or oxazole (B20620) has led to hybrid compounds with significant therapeutic potential. mdpi.commdpi.com This approach aims to achieve a synergistic effect, where the combined activity is greater than the sum of the individual parts. mdpi.com Isoxazole-oxazole hybrids have shown promise in treating inflammatory and autoimmune disorders by inhibiting multiple cellular processes. mdpi.com

Personalized Medicine Approaches and Pharmacogenomics

The field of personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup. nih.govnih.gov Pharmacogenomics, a key component of this approach, studies how genes affect a person's response to drugs. As our understanding of the genetic basis of diseases and drug responses grows, isoxazole-based drug discovery is increasingly incorporating these principles. nih.govnih.gov

For diseases like cancer, where specific genetic mutations drive tumor growth, drugs can be designed to target proteins associated with those mutations. For instance, isoxazole-pyrimidine derivatives have been investigated as inhibitors of TACC3, a protein overexpressed in certain aggressive cancers like breast and prostate cancer. scilit.com Similarly, isoxazole-containing compounds have been developed as pan-KRAS inhibitors, targeting a protein that is frequently mutated in various cancers. acs.org The effectiveness of such targeted therapies can be predicted by genetic testing, allowing for the selection of patients most likely to benefit, thereby personalizing the treatment approach.

Influence on Pharmacokinetic and Pharmacodynamic Profiles

The pharmacokinetic and pharmacodynamic profiles of a drug are critical to its clinical success.

Pharmacokinetics (PK) describes what the body does to the drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov

Pharmacodynamics (PD) describes what the drug does to the body, i.e., its mechanism of action and the relationship between drug concentration and effect.

The chemical structure of this compound and its derivatives profoundly influences these profiles. The isoxazole ring itself can interact with biological systems, while the ethyl and carboxylic acid groups affect properties like solubility, stability, and binding to target proteins. chemimpex.comuzh.ch

| Property | Influence of this compound Structure |

| Absorption | The polarity imparted by the carboxylic acid can affect how the drug is absorbed, for example, in the gastrointestinal tract. uzh.ch |

| Distribution | The balance between hydrophilic (the carboxylic acid) and hydrophobic (the ethyl group and isoxazole ring) parts influences how the drug distributes throughout the body and whether it can cross cell membranes. uzh.ch |

| Metabolism | The isoxazole ring and its substituents can be sites for metabolic breakdown by enzymes in the body. uzh.ch |

| Excretion | The polarity and solubility of the final compound and its metabolites determine the rate and route of excretion from the body. uzh.ch |

| Pharmacodynamics | The specific arrangement of atoms in the isoxazole derivative determines its ability to bind to a biological target (like an enzyme or receptor) and exert a therapeutic effect. nih.govnih.gov |

This table is generated based on general principles of medicinal chemistry and information from the provided search results.

Researchers use predictive models and in vitro tests, such as SwissADME predictions, to evaluate the likely PK properties of new isoxazole derivatives early in the discovery process. nih.gov

Addressing Antimicrobial Resistance Through Isoxazole-Based Compounds

Antimicrobial resistance is a major global health threat, necessitating the discovery of new and effective antimicrobial agents. nih.gov Isoxazole derivatives have emerged as a promising class of compounds in this fight, demonstrating a broad spectrum of activity against various pathogens. nih.govnih.govresearchgate.net They have been shown to be effective against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger. scientifictemper.comresearchgate.net

The isoxazole scaffold is a key component in the search for new compounds with antimicrobial and antifungal properties. nih.gov Research has shown that:

Hybridization enhances activity: Combining the isoxazole nucleus with other active motifs, such as triazoles, can produce hybrid compounds with powerful antibacterial effects, even against resistant strains. mdpi.com

Specific derivatives show high potency: In one study, certain isoxazole derivatives were able to reduce biofilm-forming cells of Staphylococcus aureus and Pseudomonas aeruginosa by over 90%. nih.gov

Targeting bacterial enzymes: Molecular docking studies suggest that isoxazole derivatives can have a high binding affinity for essential bacterial enzymes, such as those involved in cell wall synthesis or β-lactamases that confer resistance to common antibiotics. nih.gov

The development of isoxazole-based compounds represents a viable strategy for creating new treatments to combat the growing challenge of antibiotic resistance. mdpi.comnih.gov

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies and Green Chemistry Principles in Isoxazole (B147169) Synthesis

The synthesis of isoxazole derivatives, including 3-Ethylisoxazole-5-carboxylic acid, is undergoing a significant transformation driven by the principles of green chemistry. Traditional synthetic methods often face challenges such as long reaction times, harsh conditions, and the use of hazardous solvents. preprints.org To overcome these limitations, researchers are increasingly adopting eco-friendly alternatives like sonochemistry and microwave-assisted synthesis. bohrium.com

Ultrasound-assisted synthesis has emerged as a promising technique, offering enhanced reaction efficiency, lower energy consumption, and improved yields. preprints.orgmdpi.com Sonochemical methods can accelerate reaction kinetics, minimize the formation of byproducts, and facilitate reactions under milder conditions, often reducing or eliminating the need for toxic catalysts and organic solvents. preprints.orgmdpi.com Similarly, microwave irradiation is recognized as a sustainable technique that enhances the rate of reaction, leading to high selectivity and improved product yields compared to conventional heating methods. bohrium.comnih.gov

A core tenet of these emerging methodologies is the use of green solvents, with water being a preferred medium. preprints.org The use of water as a solvent and non-conventional energy sources aligns with green chemistry principles by avoiding hazardous organic solvents, acids, and metal catalysts. preprints.orgmdpi.com Furthermore, the development of protocols using recyclable catalysts, such as agro-waste extracts, under solvent-free conditions, represents a significant step towards sustainable chemical synthesis. nih.gov These green approaches are crucial for developing isoxazole analogues with minimal toxicity, making them more suitable for pharmaceutical applications. bohrium.com

| Methodology | Key Principles & Advantages | References |

|---|---|---|

| Ultrasound-Assisted Synthesis (Sonochemistry) | Accelerated reaction kinetics, reduced energy consumption, minimized byproducts, enables use of green solvents/catalysts. | preprints.orgmdpi.com |

| Microwave-Assisted Synthesis | Shorter reaction times, high selectivity, improved product yields, more environmentally friendly than conventional heating. | bohrium.comnih.gov |

| Use of Green Solvents & Catalysts | Avoids hazardous organic solvents (e.g., using H₂O), utilizes recyclable catalysts (e.g., itaconic acid, agro-waste extracts), reduces environmental impact. | preprints.orgmdpi.comnih.gov |

Identification and Validation of Novel Biological Targets

Derivatives of isoxazole-carboxylic acid are being actively investigated for their therapeutic potential against a variety of diseases, leading to the identification of novel biological targets. In oncology, these compounds have shown promise as anticancer agents. For instance, novel isoxazole-carboxamide derivatives have demonstrated potent cytotoxic activity against several cancer cell lines, including melanoma (B16F1), colorectal adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2). nih.gov

One of the specific molecular targets identified for this class of compounds is histone deacetylase (HDAC). niscpr.res.in HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a promising strategy for cancer therapy. niscpr.res.in The design of isoxazole-based carboxylic acid analogues as HDAC inhibitors represents a significant avenue for developing new anticancer drugs with potentially mild toxicological side effects. niscpr.res.in

Beyond cancer, isoxazole-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of other key enzymes. A study focusing on 5-phenylisoxazole-3-carboxylic acid derivatives identified them as potent inhibitors of xanthine (B1682287) oxidase. nih.gov This enzyme is a key target in the treatment of hyperuricemia and gout. The majority of the synthesized compounds in this study exhibited inhibitory potency in the micromolar to submicromolar range, highlighting their potential for development as non-purine based xanthine oxidase inhibitors. nih.gov

| Biological Target | Therapeutic Area | Example/Finding | References |

|---|---|---|---|

| General Cytotoxicity | Oncology | Derivatives show activity against melanoma (B16F1), colon (Colo205), and liver (HepG2) cancer cell lines. | nih.gov |

| Histone Deacetylase (HDAC) | Oncology | Carboxylic acid analogues designed as a new class of anticancer agents targeting HDAC. | niscpr.res.in |

| Xanthine Oxidase | Metabolic Disorders (Gout) | 5-phenylisoxazole-3-carboxylic acid derivatives act as potent inhibitors. | nih.gov |

Advanced Computational Modeling for Rational Drug Design

Computational modeling has become an indispensable tool in modern drug design, offering an efficient and cost-effective approach to the discovery and optimization of new therapeutic agents like this compound derivatives. researchgate.net These advanced computational techniques allow researchers to predict the interactions between small molecules and their biological targets, providing crucial insights for rational drug design. stmjournals.com

Key methods employed include molecular docking and molecular dynamics (MD) simulations. researchgate.net Molecular docking predicts the binding affinity and orientation of a ligand within the active site of a target protein, enabling the rapid screening of virtual libraries to identify promising lead compounds. researchgate.net MD simulations provide a deeper understanding of the dynamic nature of protein-ligand complexes, allowing for the analysis of conformational changes and the calculation of binding free energies. researchgate.netstmjournals.com

The integration of these computational models with machine learning algorithms, such as in Quantitative Structure-Activity Relationship (QSAR) modeling and virtual screening, further enhances the ability to predict compound properties and prioritize candidates for synthesis and testing. researchgate.net For example, a molecular modeling study was performed on a potent 5-phenylisoxazole-3-carboxylic acid derivative to understand its binding mode with xanthine oxidase, providing a structural basis for the future design of new, more effective inhibitors. nih.gov While powerful, these computational approaches require experimental validation to ensure the reliability of their predictions. researchgate.net

Investigation of Structure-Property Relationships for Improved Bioactivity

The investigation of structure-property relationships (SPR) and structure-activity relationships (SAR) is fundamental to medicinal chemistry, guiding the optimization of lead compounds to enhance their biological activity and improve physicochemical properties. nih.govupenn.edu For derivatives of this compound, understanding how modifications to the molecular structure impact bioactivity is crucial for developing improved therapeutics.

The principle of isosteric replacement, where a functional group like a carboxylic acid is replaced by a surrogate structure, is a classical strategy. nih.govupenn.edu This approach aims to maintain the features critical for biological activity while modifying properties like acidity, lipophilicity, and metabolic stability to create superior analogues. nih.govupenn.edu A systematic assessment of the physicochemical properties of various carboxylic acid isosteres provides a rational framework for applying such replacements in drug design. nih.gov

Studies on various isoxazole derivatives have revealed key SAR insights. For example, in a series of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, the nature and position of substituents on the aryl ring were found to significantly influence their anticancer activity. nih.gov Similarly, research on 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine oxidase inhibitors showed that the presence of a cyano group at a specific position on the phenyl moiety was the preferred substitution pattern for high potency. nih.gov These findings demonstrate that even subtle changes to the molecular structure can have a profound impact on biological function, underscoring the importance of detailed SAR studies.

Potential Applications Beyond Traditional Medicinal Chemistry (e.g., Agrochemicals, Material Science)

The versatile isoxazole scaffold, a core component of this compound, has applications that extend beyond the pharmaceutical industry into fields such as agrochemicals and material science. preprints.orgmdpi.com The unique chemical properties of isoxazole-based molecules make them valuable building blocks for the synthesis of a wide range of functional compounds. nih.gov

In the field of agrochemicals, isoxazole derivatives have been utilized in the development of pesticides. preprints.orgbohrium.com Their biological activity is not limited to human therapeutic targets, and specific analogues can be designed to act as effective herbicides, fungicides, or insecticides. The ongoing development of greener synthetic methods for isoxazoles further enhances their attractiveness for agricultural applications, where environmental impact is a significant consideration. bohrium.com

Furthermore, the isoxazole ring is a valuable component in the creation of advanced materials. preprints.org The structural and electronic properties of these heterocyclic compounds can be tuned through chemical modification, making them suitable for use in the development of functional materials with specific optical, electronic, or physical properties. As research continues, the full potential of isoxazole derivatives in these non-medical fields is expected to grow.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Ethylisoxazole-5-carboxylic acid, and how are intermediates purified?

- Methodological Answer : A typical approach involves cyclocondensation of ethyl acetoacetate derivatives with hydroxylamine hydrochloride under acidic conditions, followed by hydrolysis to yield the carboxylic acid. For purification, recrystallization using polar aprotic solvents (e.g., DMF/acetic acid mixtures) is recommended to isolate high-purity crystals . Chromatographic techniques (e.g., silica gel column chromatography) can further resolve impurities.

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Spectroscopic methods include:

- NMR : H and C NMR to confirm substituent positions and ethyl/isoxazole ring integration.

- IR : Detection of carboxylic acid O-H stretches (~2500-3300 cm) and C=O vibrations (~1700 cm).

- X-ray crystallography : For definitive confirmation, single-crystal X-ray diffraction resolves bond angles and lattice parameters, as demonstrated for structurally related ethyl isoxazole carboxylates .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards). Work in a fume hood to prevent inhalation of dust. Store in airtight containers at room temperature, away from oxidizers. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical attention if ingested .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized, and what factors contribute to variability?

- Methodological Answer : Key factors include:

- Catalyst selection : Lewis acids (e.g., ZnCl) may enhance cyclization efficiency.

- Temperature control : Reflux in acetic acid (110–120°C) optimizes ring closure while minimizing decomposition.

- Solvent polarity : Polar solvents (e.g., ethanol/water mixtures) improve intermediate solubility.

Q. What strategies are effective for resolving discrepancies in reported physicochemical properties (e.g., melting points) of this compound?

- Methodological Answer : Cross-validate data using:

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points and detect polymorphs.

- HPLC purity checks : Ensure samples are ≥95% pure before measurement.

- Literature benchmarking : Compare with structurally analogous compounds (e.g., 5-Methylisoxazole-3-carboxylic acid, mp 168–170°C) to identify outliers .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Screen against target enzymes (e.g., cyclooxygenase-2) to assess binding affinity.

- QSAR models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with antibacterial or anti-inflammatory activity.

- In vitro validation : Use MIC assays for antimicrobial activity or enzyme inhibition assays (e.g., IC determination) .

Methodological Notes

Retrosynthesis Analysis